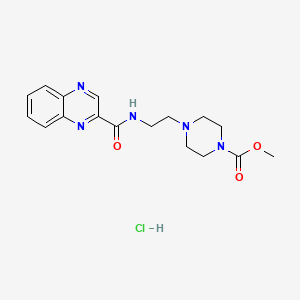![molecular formula C18H18N4OS B2673373 N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 341968-22-7](/img/structure/B2673373.png)
N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide” is a chemical compound with the molecular formula C18H18N4OS . It is available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 338.43 . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Synthesis of Thiosemicarbazide Derivatives : A series of thiosemicarbazide derivatives similar to N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide were synthesized, showing antimicrobial activity against gram-positive and gram-negative bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents (Alagarsamy et al., 2015).
Antiviral Activities
- Evaluation Against Respiratory and Biodefense Viruses : Novel quinazolin-4(3H)-ones, created using microwave techniques, demonstrated antiviral activity against various viruses, including influenza and severe acute respiratory syndrome corona, suggesting their potential in antiviral therapies (Selvam et al., 2007).
Intramolecular Cyclization
- Cyclization of Quinazolinyl Acetohydrazide : Research involving the intramolecular cyclization of a compound similar to N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide resulted in the creation of novel compounds with potential applications in chemical synthesis (Burbulienė et al., 2006).
In Vitro Cytotoxic Properties
- Novel Quinazolin Hydrazones and Their Cancer Cell Growth Inhibitory Effects : A study on quinoline-3-carbaldehyde hydrazones related to N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide showed pronounced cancer cell growth inhibitory effects. This suggests a potential application in cancer treatment (Korcz et al., 2018).
Sustained Release in Agriculture
- Solid Lipid Nanoparticles for Agricultural Applications : The study involving the use of nanoparticles for the sustained release of agricultural compounds indicates the potential of similar quinazolin-based compounds in enhancing the efficacy and reducing the environmental impact of agricultural fungicides (Campos et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N',3-dimethyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-7-6-8-13(11-12)17(23)21-22(2)16-14-9-4-5-10-15(14)19-18(20-16)24-3/h4-11H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNJLHYXCXJOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN(C)C2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2673294.png)
![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)
![N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2673298.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673301.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2673302.png)
![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2673303.png)
![(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde](/img/structure/B2673306.png)


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2673310.png)
![3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene](/img/structure/B2673311.png)